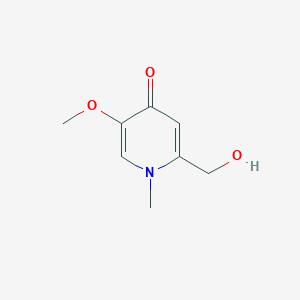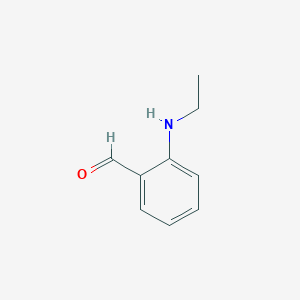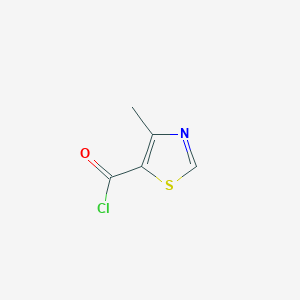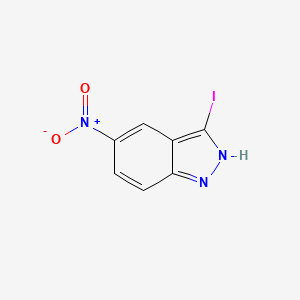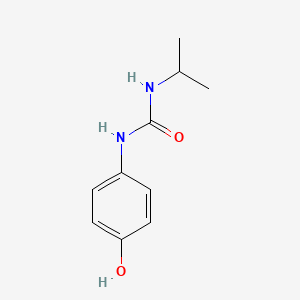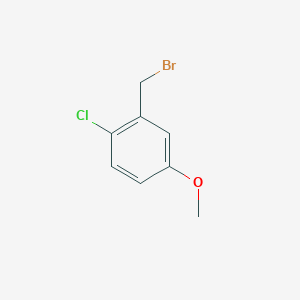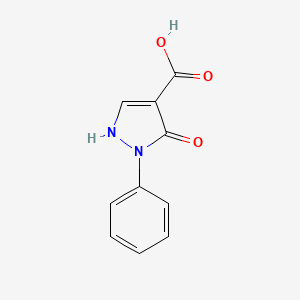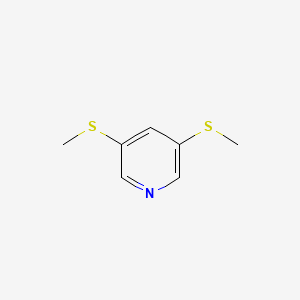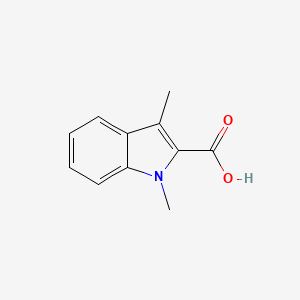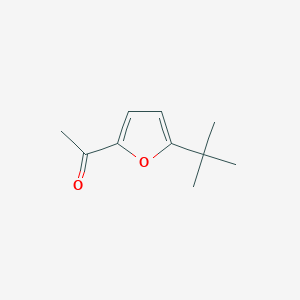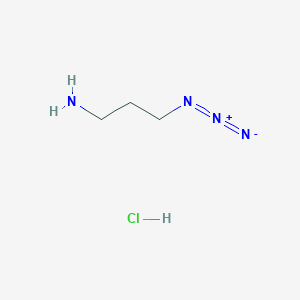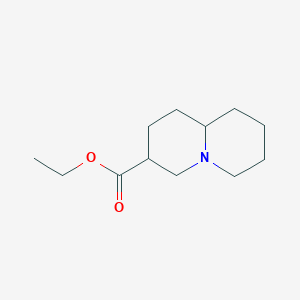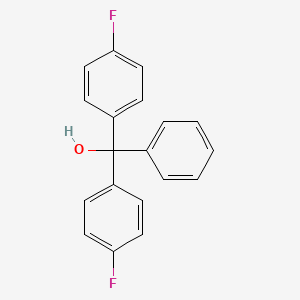
双(4-氟苯基)(苯基)甲醇
描述
“Bis(4-fluorophenyl)(phenyl)methanol”, also referred to as “4,4’-difluorobenzhydrol”, is a diphenyl methanol building block with two fluorine atoms at the para-position . It is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol .
Synthesis Analysis
“Bis(4-fluorophenyl)(phenyl)methanol” is used in the total synthesis of Tunicamycin V, a homologous nucleoside antibiotic . It is also an important building block for synthesizing antipsychotic drugs .Molecular Structure Analysis
The molecular formula of “Bis(4-fluorophenyl)(phenyl)methanol” is C19H14F2O . The InChI is 1S/C19H14F2O/c20-17-10-6-15(7-11-17)19(22,14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,22H . The Canonical SMILES is C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O .Chemical Reactions Analysis
“Bis(4-fluorophenyl)(phenyl)methanol” is used to synthesize aromatic polyethers through nucleophilic aromatic substitution .Physical And Chemical Properties Analysis
The molecular weight of “Bis(4-fluorophenyl)(phenyl)methanol” is 296.3 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 3 . The Topological Polar Surface Area is 20.2 Ų . The XLogP3 is 3.9 .科学研究应用
化学分析和色谱
双(4-氟苯基)(苯基)甲醇已被研究用于通过胶束液相色谱(MLC)或微乳液相色谱(MELC)分析氟那瑞宗及其降解产物。这种化合物被确定为氟那瑞宗的降解产物之一,可以使用反相液相色谱与胶束或微乳液动态相分离出来。这种方法论为纯氟那瑞宗以及剂型中氟那瑞宗的测定提供了精确的方法,展示了该化合物在制药分析中的重要性(El-Sherbiny et al., 2005)。
材料科学和聚合物化学
在材料科学领域,双(4-氟苯基)(苯基)甲醇已被牵涉到合成具有潜在应用于燃料电池的新型聚合物中。例如,包含该化合物的聚芳醚砜质子交换膜表现出高质子电导率和低甲醇渗透性,表明它们在燃料电池技术中的实用性(Wang et al., 2012)。
有机合成和催化
研究还集中在双(4-氟苯基)(苯基)甲醇在有机合成中的应用,特别是在钯催化的交叉偶联反应中。它已被用于稳定钯(0)纳米颗粒,这些颗粒作为高效可回收的催化剂,可在氟烃两相条件下用于铃木交叉偶联和赫克反应,展示了它在绿色化学解决方案开发中的重要性(Moreno-Mañas等,2001)。
分子相互作用和结构分析
研究涉及双(4-氟苯基)(苯基)甲醇的弱相互作用有助于更深入地理解分子结构以及这些相互作用在复杂分子结构稳定中的作用。对含有双(4-氟苯基)(苯基)甲醇的化合物的研究为氧-氢...氮氢键和碳-氟...π相互作用在反平行链的形成以及分子晶体中包装模式的合理化提供了见解(Choudhury et al., 2002)。
安全和危害
属性
IUPAC Name |
bis(4-fluorophenyl)-phenylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F2O/c20-17-10-6-15(7-11-17)19(22,14-4-2-1-3-5-14)16-8-12-18(21)13-9-16/h1-13,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLJEADIACXJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00503263 | |
| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(4-fluorophenyl)(phenyl)methanol | |
CAS RN |
379-55-5 | |
| Record name | Bis(4-fluorophenyl)(phenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00503263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(2-fluorophenyl)(4-fluorophenyl)-phenyl]carbinol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


